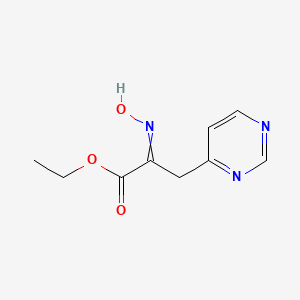
4-(4-Methylbenzene-1-sulfonyl)-3-nitrobenzoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Methylbenzene-1-sulfonyl)-3-nitrobenzoyl chloride is an organic compound that features both sulfonyl and nitro functional groups attached to a benzoyl chloride core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylbenzene-1-sulfonyl)-3-nitrobenzoyl chloride typically involves multiple steps:
Nitration of 4-Methylbenzene-1-sulfonyl chloride: The starting material, 4-Methylbenzene-1-sulfonyl chloride, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the meta position relative to the sulfonyl group.
Chlorination: The resulting 4-(4-Methylbenzene-1-sulfonyl)-3-nitrobenzoic acid is then converted to the corresponding benzoyl chloride using thionyl chloride or oxalyl chloride under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
化学反应分析
Types of Reactions
4-(4-Methylbenzene-1-sulfonyl)-3-nitrobenzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Electrophilic Aromatic Substitution: The aromatic ring can undergo further substitution reactions, influenced by the electron-withdrawing effects of the sulfonyl and nitro groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under basic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products
Amides and Esters: Formed from nucleophilic substitution reactions.
Amino Derivatives: Formed from the reduction of the nitro group.
Substituted Aromatics: Formed from electrophilic aromatic substitution reactions.
科学研究应用
4-(4-Methylbenzene-1-sulfonyl)-3-nitrobenzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for potential use in drug development due to its reactivity and ability to form bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(4-Methylbenzene-1-sulfonyl)-3-nitrobenzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The benzoyl chloride group acts as an electrophilic center, readily reacting with nucleophiles to form various derivatives. The nitro group can undergo reduction, leading to the formation of amino derivatives that can participate in further chemical transformations.
相似化合物的比较
Similar Compounds
4-Methylbenzene-1-sulfonyl chloride: Lacks the nitro group, making it less reactive in certain types of reactions.
3-Nitrobenzoyl chloride: Lacks the sulfonyl group, affecting its reactivity and applications.
4-Nitrobenzoyl chloride: Similar in structure but without the methyl and sulfonyl groups, leading to different reactivity and uses.
Uniqueness
4-(4-Methylbenzene-1-sulfonyl)-3-nitrobenzoyl chloride is unique due to the presence of both sulfonyl and nitro groups, which significantly influence its reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and makes it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
90352-46-8 |
|---|---|
分子式 |
C14H10ClNO5S |
分子量 |
339.8 g/mol |
IUPAC 名称 |
4-(4-methylphenyl)sulfonyl-3-nitrobenzoyl chloride |
InChI |
InChI=1S/C14H10ClNO5S/c1-9-2-5-11(6-3-9)22(20,21)13-7-4-10(14(15)17)8-12(13)16(18)19/h2-8H,1H3 |
InChI 键 |
YHOCJXOYEXAPPC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)C(=O)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![{[(2-Chloroethoxy)(dimethyl)silyl]methyl}phosphonic dichloride](/img/structure/B14346307.png)





![5-[3-Chloro-4-(chloromethyl)-2-oxopyrrolidin-1-yl]-2-fluorobenzonitrile](/img/structure/B14346343.png)

![4,9-Dimethyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B14346351.png)
